Product packaging for 5-(Triethoxysilyl)pentane-1-thiol(Cat. No.:CAS No. 63392-36-9)

5-(Triethoxysilyl)pentane-1-thiol

Cat. No.: B14511613
CAS No.: 63392-36-9
M. Wt: 266.47 g/mol
InChI Key: RYUYVYBMPZFDKZ-UHFFFAOYSA-N
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Description

5-(Triethoxysilyl)pentane-1-thiol is a useful research compound. Its molecular formula is C11H26O3SSi and its molecular weight is 266.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26O3SSi B14511613 5-(Triethoxysilyl)pentane-1-thiol CAS No. 63392-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63392-36-9

Molecular Formula

C11H26O3SSi

Molecular Weight

266.47 g/mol

IUPAC Name

5-triethoxysilylpentane-1-thiol

InChI

InChI=1S/C11H26O3SSi/c1-4-12-16(13-5-2,14-6-3)11-9-7-8-10-15/h15H,4-11H2,1-3H3

InChI Key

RYUYVYBMPZFDKZ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCCS)(OCC)OCC

Origin of Product

United States

Mechanistic Investigations of 5 Triethoxysilyl Pentane 1 Thiol Reactivity

Hydrolysis and Condensation Kinetics of the Triethoxysilyl Groups

The initial and crucial step in utilizing 5-(triethoxysilyl)pentane-1-thiol as a surface modifier is the hydrolysis of its triethoxysilyl groups. This reaction involves the breaking of the silicon-oxygen bonds by water, which results in the formation of reactive silanol (B1196071) groups (Si-OH). These silanol groups then undergo condensation, either with each other to form siloxane bridges (Si-O-Si) or with hydroxyl groups on the surface of an inorganic substrate. This condensation process is what ultimately creates a stable, covalently bonded silane (B1218182) layer.

The speed of these hydrolysis and condensation reactions is interconnected and heavily influenced by several factors. The pH of the reaction environment is a key determinant. In acidic conditions, hydrolysis is generally fast, while condensation is slower. This is due to the protonation of the ethoxy groups, which makes them leave as ethanol (B145695) more easily. In contrast, under basic conditions, hydrolysis is slower, but condensation is faster because the silanol groups are deprotonated, forming more reactive silanolate anions.

The ratio of water to silane is another vital parameter. A sufficient amount of water is needed for complete hydrolysis. However, too much water can cause the silane to self-condense in the solution, forming oligomeric and polymeric structures that can interfere with effective surface grafting. The presence of catalysts, such as tin compounds or amines, can also significantly affect the rates of both hydrolysis and condensation.

Surface Adsorption and Grafting Mechanisms on Inorganic Substrates

The interaction of this compound with inorganic substrates is a multifaceted process involving both physical adsorption and chemical bonding. The nature of the substrate, which is typically a metal oxide or a silicate (B1173343), determines the specific mechanisms involved.

The initial interaction between the silane and the substrate surface is often driven by physisorption. mdpi.com This process includes weak electrostatic forces like van der Waals interactions and hydrogen bonding between the silane molecules and the surface hydroxyl groups. mdpi.com This initial physical adsorption is a reversible process that brings the silane molecules close to the surface, preparing them for the stronger chemical bonding of chemisorption.

Chemisorption is the formation of strong, covalent bonds between the silanol groups of the hydrolyzed silane and the hydroxyl groups on the substrate surface. This "grafts" the silane onto the substrate, creating a durable and stable surface modification. On silicate surfaces like silica (B1680970) or glass, the primary chemisorption mechanism is the condensation reaction between the silane's silanol groups and the surface Si-OH groups. For metal oxides such as alumina (B75360) or titania, the reaction occurs with the metal hydroxyl (M-OH) groups on the surface. nih.gov The orientation of the adsorbed silane molecules is also important. Ideally, the molecules align so that the triethoxysilyl group faces the substrate, and the thiol group points away, making it available for further reactions.

The quality and structure of the resulting silane layer are highly dependent on the reaction conditions.

Reaction ParameterEffect on Silane Layer Formation
pH The pH influences the rates of hydrolysis and condensation. Acidic conditions favor hydrolysis, while basic conditions speed up condensation. An optimal pH is necessary to balance these reactions for a well-organized monolayer.
Concentration Concentration affects surface coverage and the likelihood of multilayer formation. At low concentrations, a monolayer or partial monolayer is typically formed. Higher concentrations can lead to thicker, less organized, and more weakly attached multilayers due to increased self-condensation in the solution.
Temperature An increase in temperature raises the rate of both hydrolysis and condensation reactions. Higher temperatures can speed up the grafting process but may also encourage unwanted side reactions and the formation of a less uniform layer.
Time Sufficient reaction time is needed for complete hydrolysis and condensation to ensure maximum surface coverage and covalent bond formation. However, excessively long reaction times can cause the silane solution to age and form aggregates.

By carefully managing these parameters, it is possible to customize the structure of the grafted silane layer, from a highly ordered monolayer to a more intricate, cross-linked network.

Thiol-Mediated Coupling Reactions with Organic Polymers and Biomolecules

The terminal thiol group of this compound acts as a reactive point for various coupling reactions, allowing for the covalent attachment of organic molecules to the functionalized inorganic surface.

The thiol-ene reaction is a highly efficient "click chemistry" reaction where a thiol group adds across a carbon-carbon double bond. wikipedia.org This reaction can be initiated by radical initiators or UV light. beilstein-journals.org In rubber reinforcement, the thiol groups on the surface of a silane-treated filler like silica can react with the unsaturated parts of a polymer matrix, such as the double bonds in butyl rubber.

This covalent bonding of the filler into the polymer network significantly improves the mechanical properties of the composite material, including its modulus, tensile strength, and abrasion resistance. The effectiveness of the thiol-ene coupling depends on factors like the concentration of double bonds in the polymer, the density of thiol groups on the filler surface, and the reaction conditions (e.g., temperature, presence of an initiator).

The thiol group is a soft Lewis base and has a strong affinity for soft Lewis acids, including many heavy metal ions. nih.gov This characteristic allows this compound to be used in applications like heavy metal removal and the creation of chemical sensors.

When a surface is functionalized with this thiol-silane, the thiol groups can act as ligands, forming coordination complexes with metal ions from a solution. This process, known as complexation or chelation (if multiple thiol groups bind to a single metal ion), effectively traps the metal ions on the surface. The strength and selectivity of this interaction depend on the specific metal ion, the pH of the solution, and the presence of other competing ligands. For example, thiol groups have a particularly high affinity for metals such as gold, silver, mercury, and lead. nih.govvliz.be This selective binding is the foundation for using these functionalized materials to preconcentrate and detect trace metal contaminants.

Reactivity Studies of Mercapto-Silanes with Polymer Matrices

The interaction of mercapto-silanes with polymer matrices is a critical aspect of their function as coupling agents, particularly in rubber and thermoset composites. The reactivity is primarily governed by the thiol group, which can participate in several types of chemical reactions with the polymer backbone.

In unsaturated rubber matrices, such as those based on natural rubber (NR) or styrene-butadiene rubber (SBR), the thiol group of the mercapto-silane can react directly with the double bonds of the polymer chains. This reaction, often initiated by heat or radical initiators during the compounding and vulcanization stages, leads to the formation of a stable thioether linkage, grafting the silane onto the rubber molecule. utwente.nl This grafting enhances the filler-polymer interaction, as the other end of the silane molecule, the triethoxysilyl group, can bond to the filler surface.

Studies on model olefins have shown that mercapto-silanes can undergo addition reactions with both terminal and internal double bonds. utwente.nl For instance, in polybutadiene, the addition reaction has been observed to occur preferentially with the vinyl double bonds. utwente.nl This direct reaction with the polymer suppresses the flocculation (agglomeration) of filler particles, leading to better dispersion and, consequently, improved performance characteristics of the final rubber compound.

In the context of thermosetting polymer matrices like epoxy resins, the thiol group of the mercapto-silane can react with the epoxy ring in a nucleophilic ring-opening reaction. This "thiol-epoxy" reaction is a type of click chemistry, known for its high efficiency and specificity. The reaction results in the formation of a β-hydroxy thioether linkage, incorporating the silane into the cross-linked epoxy network. This not only improves the adhesion between the epoxy matrix and fillers but can also influence the curing kinetics and the final thermomechanical properties of the resin.

The length of the alkyl chain separating the thiol and the triethoxysilyl group, which is a pentyl group in the case of this compound, can influence the efficiency of these reactions. A longer, more flexible spacer may allow for better orientation of the functional groups and reduce steric hindrance at the interface, potentially leading to more efficient grafting and improved compatibility. However, specific comparative studies detailing the kinetic differences between the propyl and pentyl derivatives are not extensively available in the reviewed literature. General trends suggest that longer alkyl chains can influence the physical properties of the resulting polymer network. mdpi.com

Table 1: Reactivity of Mercapto-Silanes in Different Polymer Matrices

Polymer MatrixReaction Type with Thiol GroupResulting LinkageKey Effects on Composite Properties
Unsaturated Rubber (e.g., SBR, NR)Radical addition to C=C double bondsThioetherImproved filler dispersion, enhanced reinforcement, potential for increased viscosity and reduced scorch time.
Epoxy ResinsNucleophilic ring-opening of epoxideβ-hydroxy thioetherEnhanced adhesion to fillers, modification of curing kinetics, improved thermomechanical properties.

Interfacial Reaction Pathways in Multi-Component Composite Materials

The first step in the interfacial reaction is the hydrolysis of the triethoxysilyl groups of the silane. In the presence of water, which can be present on the filler surface or added during processing, the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), forming a silanetriol. gelest.com This reaction is often catalyzed by acids or bases. researchgate.net The rate of hydrolysis is influenced by factors such as pH, temperature, and the concentration of water and catalyst. researchgate.net Generally, methoxy (B1213986) silanes hydrolyze faster than ethoxy silanes due to lower steric hindrance. gelest.com

Once hydrolyzed, the resulting silanol groups are highly reactive and can undergo condensation reactions in two primary ways:

Condensation with surface hydroxyls: The silanol groups of the silane can react with the hydroxyl groups present on the surface of inorganic fillers like silica (Si-OH), forming stable covalent siloxane bonds (Si-O-Si). This effectively anchors the coupling agent to the filler surface.

Self-condensation: The silanol groups of adjacent silane molecules can condense with each other, forming a cross-linked polysiloxane network at the interface. mdpi.com

The extent of this self-condensation can influence the structure and properties of the interfacial layer. A highly cross-linked, rigid network may be formed, or a more flexible, linear structure may result depending on the reaction conditions and the functionality of the silane. mdpi.com

Simultaneously, or in a subsequent processing step (like vulcanization in rubber), the thiol end of the anchored silane molecule reacts with the polymer matrix as described in the previous section. This dual reactivity creates a chemical bridge between the filler and the polymer, enabling efficient stress transfer from the polymer matrix to the reinforcing filler, which is the fundamental mechanism of reinforcement in composites.

The length of the pentyl spacer in this compound is expected to play a role in the structure of the interfacial region. A longer chain might provide a more compliant and tougher interphase compared to shorter-chain analogues like 3-mercaptopropyltrimethoxysilane, potentially leading to improved energy dissipation and impact resistance of the composite. Studies on other systems have shown that the length of the alkyl spacer can influence the packing and conformation of molecules at an interface, which in turn affects the final properties of the material. nih.gov

Oligomerization and Cross-Linking Dynamics of this compound

The oligomerization and cross-linking of this compound are primarily driven by the hydrolysis and subsequent condensation of its triethoxysilyl groups. These reactions lead to the formation of siloxane bonds (Si-O-Si), which are the building blocks of the cross-linked network. The dynamics of this process are crucial as they determine the structure of the resulting polysiloxane and its properties.

The kinetics of hydrolysis and condensation are highly dependent on the reaction conditions. researchgate.net The key factors influencing these dynamics are summarized in the table below.

Table 2: Factors Influencing Hydrolysis and Condensation of Trialkoxysilanes

FactorEffect on Hydrolysis RateEffect on Condensation RateGeneral Outcome
pH Fastest in acidic and basic conditions, slowest at neutral pH (around 7). researchgate.netFastest in basic conditions, slowest around pH 4. researchgate.netAcidic conditions favor the formation of stable silanols, while basic conditions promote rapid network formation.
Water/Silane Ratio Higher water concentration generally increases the hydrolysis rate.Influences the structure of the resulting oligomers (linear vs. cyclic vs. branched).Can be controlled to tailor the final network structure.
Catalyst Acids and bases catalyze the reaction.Acids and bases catalyze the reaction.The choice of catalyst can be used to control the relative rates of hydrolysis and condensation.
Temperature Rate increases with increasing temperature.Rate increases with increasing temperature.Higher temperatures accelerate the overall cross-linking process.
Solvent The type of solvent can influence reaction rates through polarity and solubility effects.The type of solvent can influence reaction rates.Solvent choice can affect the homogeneity of the reaction mixture and the structure of the resulting network.

The process of network formation can be conceptualized as follows:

Hydrolysis: The triethoxysilyl groups are hydrolyzed to silanetriols.

Oligomerization: The silanetriols condense to form small, soluble oligomers (dimers, trimers, cyclic structures). researchgate.net

Gelation: As condensation proceeds, the oligomers grow and cross-link, leading to the formation of a continuous, three-dimensional network that spans the entire volume of the liquid. This point is known as the gel point and is characterized by a significant increase in viscosity.

Aging: After gelation, further condensation reactions can occur within the gel network, leading to increased cross-link density, stiffening of the network, and shrinkage due to the release of water and alcohol byproducts.

Advanced Characterization Techniques for 5 Triethoxysilyl Pentane 1 Thiol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Surface Composition

Spectroscopic techniques are indispensable for confirming the chemical identity of 5-(triethoxysilyl)pentane-1-thiol and for analyzing its interaction with various substrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Bulk and Solid-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in both its bulk form and when grafted onto surfaces. nih.govresearchgate.net

¹H NMR: Proton NMR is used to identify the different hydrogen environments within the molecule. Key signals include those corresponding to the ethoxy groups, the pentyl chain, and the thiol proton. The integration of these signals provides quantitative information about the relative number of protons in each environment. However, the thiol proton can sometimes be difficult to detect due to its exchange with solvents. rsc.org

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the triethoxysilyl, pentyl, and thiol moieties will give a distinct signal, confirming the backbone structure of the compound. nih.govresearchgate.net

²⁹Si NMR: Silicon-29 NMR is particularly crucial for studying the condensation and bonding of the silane (B1218182) group to surfaces. nih.govresearchgate.netuni-muenchen.de In the bulk liquid, a single resonance is expected for the silicon atom. Upon reaction with a hydroxyl-bearing surface, such as silica (B1680970), new signals appear that correspond to different silicon environments, such as T-units (RSi(Oₛ)₃) and D-units (RSi(Oₛ)₂(OR)), where Oₛ represents a surface oxygen atom. nih.govresearchgate.net Solid-state NMR studies can reveal the degree of condensation and the nature of the covalent linkage between the silane and the substrate. nih.govresearchgate.netuni-muenchen.de For instance, solid-state ²⁹Si NMR has been used to study the reaction of organosiloxanes with silica surfaces, identifying the formation of D and T organosiloxane units. nih.govresearchgate.net

Table 1: Representative NMR Data for Silane Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹H-CH₂- (ethoxy)~3.8
¹H-CH₃ (ethoxy)~1.2
¹H-CH₂-S-~2.5
¹H-SHVariable, often broad
¹³C-CH₂-O-~58
¹³C-CH₃ (ethoxy)~18
¹³C-CH₂-Si-~9
¹³C-CH₂-S-~28
²⁹Si(EtO)₃Si-~ -45 to -50
²⁹SiR-Si(Oₛ)₃ (T³)~ -65 to -70

Note: Specific chemical shifts can vary depending on the solvent, concentration, and the nature of the surface to which the silane is attached.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy) for Functional Group Identification and Interfacial Interactions

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying functional groups and probing the interactions of this compound at interfaces. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to the vibrations of polar bonds. Key vibrational bands for this compound include:

S-H stretch: A weak but characteristic peak typically appearing around 2550-2600 cm⁻¹. rsc.org

Si-O-C stretch: Strong absorptions in the region of 1080-1100 cm⁻¹.

C-H stretches: Found in the 2850-2980 cm⁻¹ region. The disappearance or broadening of Si-O-C bands and the appearance of Si-O-Si bands (around 1040-1130 cm⁻¹) can indicate the hydrolysis and condensation of the triethoxysilyl group on a surface. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly advantageous for detecting non-polar bonds and is less sensitive to water interference, making it suitable for studying reactions in aqueous environments. Key Raman signals include:

S-H stretch: A distinct peak around 2570-2580 cm⁻¹. researchgate.net

C-S stretch: Typically observed in the 600-700 cm⁻¹ region. rsc.org Raman spectroscopy is effective in confirming the presence of thiol groups on modified surfaces. researchgate.net For example, the presence of a medium intensity S-H vibration band at 2579 cm⁻¹ has been used to evidence the incorporation of thiol functional groups. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

Functional GroupTechniqueTypical Wavenumber (cm⁻¹)
S-H stretchFTIR, Raman2550 - 2600
C-H stretchFTIR, Raman2850 - 2980
Si-O-C stretchFTIR1080 - 1100
Si-O-Si stretchFTIR, Raman1040 - 1130
C-S stretchRaman600 - 700

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material. When this compound is used to modify a surface, XPS can confirm the presence of silicon, sulfur, carbon, and oxygen from the silane layer.

High-resolution XPS spectra of the S 2p and Si 2p regions are particularly informative. The binding energy of the S 2p peak (typically around 163-164 eV) confirms the presence of the thiol group. researchgate.net The Si 2p peak can provide information about the formation of siloxane (Si-O-Si) bonds on the surface. XPS analysis has been used to validate the thiol functionalization of surfaces, which is crucial for applications like the adsorption of heavy metals. researchgate.net

UV-Visible Spectroscopy for Monitoring Reactions and Material Properties

UV-Visible (UV-Vis) spectroscopy can be employed to monitor reactions involving the thiol group of this compound, particularly in the formation of nanoparticles or in "thiol-ene" click chemistry reactions. For instance, the formation of gold nanoparticles by reduction with the thiol group can be monitored by the appearance of the surface plasmon resonance band of gold in the visible region of the spectrum. Additionally, changes in the optical properties, such as the transparency of materials coated with this silane, can be assessed using UV-Vis spectroscopy.

Electron Microscopy Techniques for Morphological and Nanoscale Characterization

Electron microscopy provides direct visualization of the morphology and structure of materials modified with this compound at the micro and nanoscale.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Particle Morphology and Dispersion

Transmission Electron Microscopy (TEM): TEM is used to characterize the size, shape, and dispersion of nanoparticles that have been functionalized with this compound. mdpi.com The silane layer itself is typically not resolved, but its effect on the nanoparticle's stability and interaction with the surrounding matrix can be observed. High-resolution TEM (HRTEM) can provide information about the crystallinity of the nanoparticles. mdpi.com

Scanning Electron Microscopy (SEM): SEM is employed to examine the surface morphology of substrates coated with this compound. 20.210.105nih.gov It can reveal information about the uniformity of the silane coating and the presence of any aggregates or defects. When used to modify larger particles, SEM can show how the silane affects their surface texture and aggregation behavior.

Atomic Force Microscopy (AFM) for Surface Topography and Monolayer Thickness

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography of materials at the nanoscale. researchgate.net It is particularly valuable for characterizing thin films and monolayers, such as those formed by the self-assembly of this compound on various substrates. AFM can provide three-dimensional images of the surface, revealing details about the uniformity, organization, and thickness of the deposited silane layer. researchgate.netyoutube.com

In a typical AFM setup, a sharp tip attached to a cantilever is scanned across the sample surface. The interaction forces between the tip and the sample cause the cantilever to deflect. This deflection is monitored by a laser beam reflected off the back of the cantilever onto a position-sensitive photodetector. By maintaining a constant interaction force (in contact mode) or a constant oscillation amplitude (in tapping or dynamic mode), the system generates a topographical map of the surface. youtube.com Dynamic mode is often preferred for soft samples to minimize surface damage. youtube.com

Research Findings:

Studies utilizing AFM have demonstrated its capability to visualize the formation of organosilane monolayers. For instance, AFM has been used to examine the evolution, roughness, and distribution of surface structures in thin film deposition processes. researchgate.net The technique allows for the direct measurement of the height of the deposited features, which can be correlated to the thickness of the this compound monolayer. This is crucial for understanding the packing density and orientation of the molecules on the surface. Furthermore, AFM can identify defects, such as pinholes or aggregates, within the monolayer, which can significantly impact the performance of the functionalized material. The quality of the AFM image and the accuracy of the measurements depend on factors like the tip radius and aspect ratio. youtube.com

Chromatographic Methods for Purity Assessment and Derivatization Product Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing the products of its derivatization reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds. chromforum.org While this compound itself can be analyzed by GC, the technique is particularly useful for identifying and quantifying its volatile derivatives. mdpi.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.gov

For the analysis of thiols, derivatization is often employed to improve their volatility and chromatographic behavior. mdpi.com For instance, methylation can be used to convert thiols into their more stable and volatile methyl thioether derivatives. nih.gov

Research Findings:

GC-MS has been successfully employed to analyze complex mixtures containing volatile thiols. chromforum.orgresearchgate.net The technique's sensitivity and specificity make it suitable for detecting trace amounts of impurities or reaction byproducts. nih.gov For example, a study on the analysis of pentachlorothiophenol (B89746) in food utilized GC-tandem mass spectrometry (GC-MS/MS) with a methylation step to enhance detection and quantification. nih.gov The validation of such methods typically includes assessing parameters like linearity, accuracy, and precision to ensure reliable results. nih.gov The choice of GC column and MS detector settings, such as using selected ion monitoring (SIM) mode, can further enhance the sensitivity for specific target analytes. chromforum.org

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors (ICP-MS, Orbitrap MS) for Thiol Speciation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be coupled with various advanced detectors for the comprehensive analysis of non-volatile or thermally labile compounds, including thiol derivatives.

HPLC-ICP-MS:

When coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), HPLC can be used for the speciation of metal-containing compounds. rsc.orgohsu.edu While not directly applicable to this compound itself, this technique is highly relevant for studying its interactions with metals or for analyzing materials where the thiol group is used to chelate metal ions. The HPLC separates the different metal species, which are then introduced into the ICP-MS for elemental quantification. rsc.org

HPLC-Orbitrap MS:

Research Findings:

The combination of HPLC with advanced detectors has proven to be a powerful tool for a wide range of applications. HPLC-ICP-MS has been used for the rapid speciation and quantification of metal constituents in complex samples like cell culture media. rsc.org HPLC-Orbitrap MS has been extensively used in proteomics and metabolomics for the identification and quantification of a vast number of molecules. nih.govresearchgate.net For thiol analysis, derivatization with fluorescent tags can be employed to enhance detection by HPLC with fluorescence detectors, allowing for the quantification of intracellular thiols. mdpi.com Similarly, derivatization can be used to make volatile thiols non-volatile for LC-MS analysis. nih.gov Studies have shown that UPLC-MS/MS methods can offer lower limits of quantification for volatile thiols compared to GC-based methods. nih.gov

Thermogravimetric Analysis (TGA) for Organic Content Quantification and Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for determining the thermal stability of materials and for quantifying the amount of organic material grafted onto an inorganic substrate, such as this compound on silica or other nanoparticles. researchgate.netwitpress.com

The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed to increase at a constant rate, and the mass of the sample is continuously recorded. The resulting TGA curve plots mass loss against temperature. The decomposition temperature is a key parameter obtained from the TGA curve and indicates the thermal stability of the material. witpress.com

Research Findings:

TGA has been widely used to characterize silane-functionalized materials. tci-thaijo.orgtandfonline.com For materials functionalized with this compound, the weight loss observed in a specific temperature range can be attributed to the decomposition of the organic thiol-alkoxysilane moiety. This allows for the quantification of the grafting density of the silane on the surface. For example, in the analysis of silane-modified silica, weight loss occurring at temperatures above 300°C is often associated with the thermal degradation of the silane coupling agent. researchgate.net TGA studies have shown that silane treatment can enhance the thermal stability of composites. witpress.comtandfonline.com For instance, the degradation temperature of date palm fibers was significantly increased after treatment with silane coupling agents. tandfonline.com The coupling of TGA with evolved gas analysis techniques like mass spectrometry (TGA-MS) can provide further insights into the decomposition products of the functionalized material. researchgate.net

Table 1: Representative TGA Data for Silane-Functionalized Materials

MaterialTemperature Range of Major Weight Loss (°C)Weight Loss (%)Reference
Silane-modified silica300 - 600Varies with grafting density researchgate.net
AMPTES treated zeolite filled EVA composite~460~15 witpress.com
Silane-functionalized graphene oxide300 - 65032.17 tci-thaijo.org
Thiol-functionalized mesoporous silica200 - 600Varies researchgate.netmdpi.com

Note: The specific temperature ranges and weight loss percentages can vary depending on the specific material, heating rate, and atmosphere used in the TGA analysis.

X-ray Diffraction (XRD) for Crystalline Structure and Intercalation Studies of Functionalized Materials

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. It is based on the principle that when a beam of X-rays strikes a crystalline material, the X-rays are diffracted in specific directions. The angles and intensities of the diffracted beams are recorded, producing a diffraction pattern that is unique to the crystalline structure of the material.

XRD is particularly useful for studying the changes in the crystalline structure of materials upon functionalization with molecules like this compound. It can be used to confirm the intercalation of the silane into layered materials, such as clays, by measuring the change in the interlayer spacing. researchgate.net

Research Findings:

XRD is a standard technique for characterizing the structure of functionalized materials. tci-thaijo.orgtandfonline.com In studies involving the modification of clays, XRD patterns clearly show an increase in the basal spacing (d-spacing) after intercalation with organic molecules, confirming the successful insertion of the molecules between the clay layers. researchgate.netresearchgate.net For example, the intercalation of various organic species into montmorillonite (B579905) has been extensively studied using XRD. researchgate.net Similarly, XRD has been used to study the structure of silane-functionalized graphene oxide, providing information on the intercalation and exfoliation of the graphene sheets within a polymer matrix. tci-thaijo.org In the case of functionalized crystalline nanoparticles, XRD can be used to assess whether the modification process has altered the core crystalline structure.

Quantitative Characterization Methods for Surface Thiol Functionality

The quantification of accessible thiol groups on a surface functionalized with this compound is crucial for applications where the thiol functionality is the active site. Several methods have been developed for this purpose, ranging from colorimetric assays to more sophisticated spectroscopic techniques.

One of the most common methods is the Ellman's test , which utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). nih.gov DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at around 412 nm. nih.govrsc.org The concentration of thiol groups can be determined from a calibration curve prepared with a known standard like cysteine or by using the molar extinction coefficient of TNB. researchgate.net

Other methods for thiol quantification include:

Fluorimetric assays: These methods use fluorescent probes that react with thiols to produce a fluorescent signal. They are generally more sensitive than colorimetric assays. aatbio.comnih.gov

Resonance Raman Spectroscopy: This technique can be used to quantify thiol groups on cell surfaces by monitoring the reaction with a chromophoric reagent like DTNB. rsc.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental and chemical state information about the surface, including the presence of sulfur from the thiol groups.

Titration methods: These involve the titration of the thiol groups with a reagent that reacts specifically with them, such as iodine or mercury-containing compounds. nih.gov

Research Findings:

The choice of method for quantifying surface thiol groups depends on the nature of the sample and the required sensitivity. Ellman's test is widely used due to its simplicity, but it can be prone to interferences. nih.govacs.org For instance, in biological samples, lysis of cells can release intracellular thiols, leading to an overestimation of surface thiols. rsc.org Resonance Raman spectroscopy offers a way to correct for such interferences. rsc.orgnih.gov Fluorimetric methods provide high sensitivity and are suitable for samples with low thiol concentrations. nih.gov A spectrofluorimetric method based on the reaction with Rhodamine B has been developed for the quantification of surface-bound thiol groups on silica nanoparticles, with a detection limit of 1 nmole SH g⁻¹ silica for a 50 mg sample. nih.gov The development of reliable quantitative methods is essential for understanding the relationship between the surface chemistry of thiol-functionalized materials and their performance in various applications. ulb.ac.be

Table 2: Comparison of Methods for Thiol Quantification

MethodPrincipleAdvantagesDisadvantages
Ellman's Test Colorimetric reaction with DTNBSimple, cost-effectiveProne to interferences, moderate sensitivity
Fluorimetric Assays Reaction with fluorescent probesHigh sensitivity, high specificityMay require specific instrumentation
Resonance Raman Spectroscopy Vibrational spectroscopy with a chromophoric reagentCan correct for interferences, applicable in situRequires specialized equipment
X-ray Photoelectron Spectroscopy (XPS) Analysis of core-level electron energiesProvides elemental and chemical state informationRequires ultra-high vacuum, surface sensitive
Titration Methods Volumetric or coulometric titrationDirect quantificationCan be less sensitive, may involve hazardous reagents

Surface Functionalization and Interface Science Involving 5 Triethoxysilyl Pentane 1 Thiol

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Diverse Substrates

Self-assembled monolayers are highly organized molecular films that form spontaneously on solid substrates. The formation of these layers is driven by the chemical affinity between a specific "headgroup" on the molecule and the substrate, as well as by intermolecular interactions between adjacent molecules. researchgate.netsigmaaldrich.comrsc.org 5-(Triethoxysilyl)pentane-1-thiol is uniquely equipped to form SAMs on both metallic and inorganic oxide surfaces due to its two distinct functional ends.

The thiol (-SH) group of this compound serves as the anchor for forming SAMs on noble metal surfaces. The process is particularly well-documented for gold but is also applicable to other metals like copper and silver. researchgate.netnorthwestern.edu

The fabrication process is typically straightforward, involving the immersion of a clean, oxide-free metal substrate into a dilute solution (often in the millimolar range) of the thiol in a solvent like ethanol (B145695). sigmaaldrich.comsigmaaldrich.com The strong affinity between sulfur and gold leads to the chemisorption of the thiol headgroup, forming a stable gold-thiolate (Au-S) bond with an interaction energy of approximately 45 kcal/mol. sigmaaldrich.com This bond formation is the primary driving force for the self-assembly process. sigmaaldrich.com

Once anchored, the pentane (B18724) chains of the molecules align, driven by van der Waals interactions, resulting in a densely packed monolayer. In this configuration, the triethoxysilyl groups are oriented away from the metal surface, forming the new surface termination. The quality and ordering of the SAM can be characterized using various techniques, including electrochemical impedance spectroscopy, which can probe the blocking properties of the monolayer against electron transfer. researchgate.net

For hydroxylated inorganic surfaces, such as silica (B1680970) (SiO₂) and native silicon oxide on silicon wafers, the triethoxysilyl end of the molecule is the reactive group. researchgate.netmpg.de These surfaces are characterized by the presence of surface hydroxyl (-OH) groups.

The formation of SAMs on these oxide substrates proceeds via a two-step mechanism. mpg.deresearchgate.net First, the triethoxysilyl groups (-Si(OCH₂CH₃)₃) undergo hydrolysis in the presence of trace amounts of water, converting them into reactive silanol (B1196071) groups (-Si(OH)₃). researchgate.net Subsequently, these silanol groups condense with the hydroxyl groups on the substrate surface, forming strong, covalent siloxane (Si-O-Si) bonds. mpg.de Additionally, lateral polymerization can occur between adjacent silanol molecules, creating a cross-linked network that enhances the stability and robustness of the monolayer. researchgate.net When this compound is used, the thiol groups are directed away from the inorganic substrate, creating a surface with thiol functionalities.

The structure and properties of SAMs are defined by the collective arrangement of the constituent molecules. Key parameters include molecular orientation, surface coverage, and the kinetics of the assembly process.

Molecular Ordering and Orientation: In a well-formed SAM, the alkyl chains (the pentane backbone in this case) are generally tilted at a specific angle with respect to the surface normal to maximize the van der Waals forces between them. sigmaaldrich.com For alkanethiols on gold, this tilt angle is often around 30°. sigmaaldrich.com For silanes on oxide surfaces, the orientation can be described by a characteristic tilt angle that depends on the substrate and the molecule. researchgate.net The orientation of aromatic thiols, for example, is often nearly upright, with tilt angles of 20-30° from the surface normal in densely packed layers. researchgate.net

Surface Coverage: Surface coverage refers to the density of molecules on the substrate. For alkanethiols on gold, a typical well-ordered monolayer forms a (√3 × √3)R30° structure. sigmaaldrich.com The coverage can be experimentally determined through techniques such as X-ray photoelectron spectroscopy (XPS) or by electrochemical methods like reductive desorption. researchgate.netnih.gov For silane (B1218182) monolayers, ellipsometry can be used to monitor the film thickness, which correlates with surface coverage. mpg.de

Growth Kinetics: The formation of SAMs is a dynamic process. For alkanethiols on gold, an initial, possibly disordered, monolayer forms very rapidly—within seconds to minutes. sigmaaldrich.comsigmaaldrich.com This is followed by a slower organization phase, lasting from hours to a day or more, where the molecules rearrange into a more ordered, crystalline-like state to minimize energy. sigmaaldrich.com The growth of silane SAMs on silicon oxide has been shown to follow Langmuir-like kinetics, with a transition from a lying-down to a standing-up geometry as the surface coverage increases. mpg.de

Tailoring Surface Properties through Thiol-Silane Architectures

The ability of this compound to bind to different substrates in a controlled orientation allows for the precise engineering of surface properties.

Wettability, a measure of a liquid's ability to spread over a surface, is governed by surface energy and is commonly quantified by measuring the contact angle of a water droplet. dataphysics-instruments.com By forming a SAM of this compound, the inherent properties of a substrate can be completely masked and replaced by the properties of the exposed functional group.

On a Gold Surface: When the thiol group binds to gold, the triethoxysilyl groups are exposed. These groups, or their hydrolyzed silanol counterparts, are polar and will render the typically hydrophobic gold surface more hydrophilic (water-attracting).

On a Silica Surface: Conversely, when the silane group binds to silica, the thiol groups are exposed. The thiol group is less polar than a hydroxyl-terminated surface, which would lead to a change in the surface energy and wettability.

The wettability of a surface can be finely tuned by creating mixed SAMs, for example, by co-depositing this compound with another thiol or silane that has a different terminal group (e.g., a hydrophobic methyl-terminated molecule). nih.gov This allows for the creation of surfaces with intermediate and precisely controlled contact angles.

Table 1: Representative Water Contact Angles for Surfaces with Different Functional Groups. This data illustrates how different chemical terminations, similar to those that can be achieved with functional silanes and thiols, affect surface wettability.
Terminating Functional GroupTypical Water Contact Angle (θ)Surface Character
-OH (Hydroxyl)<15° - 30°Hydrophilic
-COOH (Carboxyl)~30° - 40°Moderately Wettable
-NH₂ (Amine)~40° - 60°Moderately Wettable
-SH (Thiol)~60° - 80°Moderately Hydrophobic
-CH₃ (Methyl)~110° - 116°Hydrophobic

Data in the table is compiled from findings reported in sources nih.govnih.gov.

The true strength of a bifunctional molecule like this compound lies in its ability to act as a molecular bridge, or "coupling agent," between dissimilar materials. This is critical in composite materials, where strong adhesion between the polymer matrix and the filler (which can be metallic or inorganic) is necessary for optimal mechanical properties. researchgate.net

In Polymer-Metal Composites: Similarly, for composites with metallic fillers in a polymer matrix, the thiol end of the molecule can bind to the metal surface. sigmaaldrich.com The silane end can then be integrated into a compatible polymer matrix (e.g., a polysiloxane) or be used to initiate polymerization, again forming a strong interfacial link that enhances adhesion and the mechanical integrity of the composite.

Patterning Techniques for Spatially Controlled Surface Functionalization

There is no specific literature detailing the use of this compound as an "ink" or self-assembled monolayer (SAM) in common patterning techniques like microcontact printing, dip-pen nanolithography, or photolithography. These techniques are well-established for other thiol and silane compounds, allowing for the creation of micro- and nano-scale patterns on various substrates. However, the specific parameters, resolutions, and outcomes for this compound have not been reported.

Investigating Interfacial Phenomena at Modified Surfaces for Enhanced Material Performance

Similarly, there is a lack of published studies investigating the interfacial properties of surfaces modified specifically with this compound. Key data, which would be presented in tables, such as:

Contact Angle Measurements: To determine the hydrophobicity or hydrophilicity of the functionalized surface.

Adhesion Force Studies: To quantify the interaction between the modified surface and other materials.

Protein Adsorption Analysis: To understand the biocompatibility and anti-fouling properties of the surface.

are not available for this particular compound. While the principles of how a thiol-terminated silane would behave can be extrapolated from general knowledge of surface chemistry, specific, scientifically validated data for this compound is absent from the current body of scientific literature.

Applications in Advanced Materials Science and Catalysis

Functionalization of Mesoporous Materials for Enhanced Adsorption and Separation

The high surface area and ordered pore structure of mesoporous materials make them excellent candidates for adsorbents and separation media. The performance of these materials can be significantly enhanced by surface functionalization with molecules like 5-(triethoxysilyl)pentane-1-thiol, which introduces specific binding sites for target analytes.

Silica-Based Mesoporous Materials (MCM-41, SBA-15) Functionalization for Specific Adsorption

Mesoporous silica (B1680970) materials such as MCM-41 and SBA-15 are widely used as supports due to their high surface area, large pore volume, and tunable pore size. researchgate.net Functionalization of these materials with this compound introduces thiol groups onto the silica surface, which can act as specific binding sites for various molecules. This modification is typically achieved through a co-condensation or post-synthesis grafting method. iaea.org The presence of thiol groups can be confirmed by techniques like Fourier transform infrared spectroscopy (FTIR), which shows a characteristic absorption band for the S-H bond. udsm.ac.tzajol.info

The functionalization of MCM-41 and SBA-15 with thiol groups has been shown to enhance the adsorption capacity for various substances. researchgate.neturjc.es The thiol groups provide active sites for the selective binding of target molecules through mechanisms such as chemisorption and complexation. researchgate.net The degree of functionalization, which can be controlled by the synthesis conditions, influences the number of available binding sites and, consequently, the adsorption efficiency. urjc.es

Application in Heavy Metal Remediation and Environmental Separations (e.g., Cu(II), Pb(II), Hg(II))

Thiol-functionalized mesoporous silicas have demonstrated significant potential in the remediation of heavy metal contamination from aqueous solutions. The soft nature of the sulfur atom in the thiol group provides a high affinity for soft metal ions like copper (Cu(II)), lead (Pb(II)), and mercury (Hg(II)). researchgate.netresearchgate.net

Studies have shown that materials like thiol-functionalized MCM-41 can effectively remove these toxic heavy metals from water. researchgate.net The adsorption process is often highly efficient, with high removal percentages observed even at low initial metal concentrations. mdpi.comjwent.net The adsorption capacity is influenced by factors such as pH, contact time, and the initial concentration of the metal ions. mdpi.comjwent.net For instance, the optimal pH for the removal of Pb(II) using a thiol-functionalized nanoporous silica was found to be 6. jwent.net

The table below summarizes the adsorption capacities of various thiol-functionalized materials for different heavy metals.

Adsorbent MaterialTarget Heavy MetalMaximum Adsorption Capacity (mg/g)Reference
Thiol-functionalized MCM-41Cu(II)Not specified researchgate.net
Thiol-functionalized MCM-41Pb(II)Not specified researchgate.net
Thiol-functionalized MCM-41Ag(I)Not specified researchgate.net
Thiol-functionalized MCM-41Cr(III)Not specified researchgate.net
Thiol-functionalized nanoporous silicaPb(II)Not specified jwent.net
Amine and thiol modified activated carbonPb(II)310.9 researchgate.net
Amine and thiol modified activated carbonHg(II)252.5 researchgate.net
Mercaptopropyl trimethoxysilane (B1233946) (MPTMS) surface-modified silica aerogelPb(II)240 physchemres.org
MgO nanorodsCu(II)234.34 mdpi.com
MgO nanorodsPb(II)221.26 mdpi.com

The high adsorption capacities and selectivity make these materials promising candidates for environmental remediation applications. Furthermore, the adsorbents can often be regenerated and reused multiple times without a significant loss in performance, adding to their economic and environmental viability. researchgate.net

Optimization of Antiviral Drug Adsorption and Release in Mesoporous Carriers

Mesoporous silica nanoparticles (MSNs) are being extensively investigated as drug delivery systems due to their biocompatibility, high drug loading capacity, and the ability to control drug release. nih.govfrontiersin.org Functionalization of the MSN surface with organosilanes like this compound can optimize the adsorption and release kinetics of therapeutic agents.

The introduction of thiol groups can influence the interactions between the drug molecule and the silica carrier. nih.gov For instance, in the case of the antiviral drug acyclovir, functionalization of mesoporous materials with 3-mercaptopropyl-trimethoxysilane (MPTMS) led to a drug diffusion process that was slow and homogeneous along the mesoporous channels. nih.gov This controlled release is crucial for maintaining therapeutic drug concentrations over an extended period.

The loading of drugs onto these functionalized carriers is often achieved by soaking the material in a concentrated drug solution. nih.govmdpi.com The release of the drug can then be triggered by changes in the physiological environment. Studies have shown that the release rate of a peptide-based HIV-1 entry inhibitor from MSNs was significantly faster in the presence of serum proteins, suggesting that competitive adsorption plays a role in the release mechanism. mdpi.com This highlights the importance of evaluating drug release under conditions that mimic the biological environment.

Development of Supported Catalysts with Thiol-Organosilane Linkers

The immobilization of catalytically active species onto solid supports is a key strategy in heterogeneous catalysis, offering advantages such as easy catalyst separation, reusability, and enhanced stability. This compound serves as an effective linker for anchoring metal nanoparticles and enzymes onto various supports.

Immobilization of Metal Nanoparticles (e.g., Gold, Palladium) on Thiol-Functionalized Supports

The strong affinity of thiol groups for noble metals like gold (Au) and palladium (Pd) makes this compound an ideal linker for immobilizing these metal nanoparticles on silica and other supports. rsc.orgresearchgate.net This approach allows for the preparation of highly stable and active supported catalysts.

The immobilization process typically involves first functionalizing the support material with the thiol-organosilane, followed by the deposition of the metal nanoparticles. rsc.org The thiol groups act as anchor points, preventing the aggregation and leaching of the nanoparticles during the catalytic reaction. researchgate.net This leads to catalysts with enhanced stability and reusability. For example, palladium nanoparticles supported on thiol-functionalized SBA-15 have shown improved stability in Heck and Suzuki coupling reactions. researchgate.net

The use of thiol-functionalized supports also allows for control over the dispersion and size of the metal nanoparticles, which are crucial factors in determining the catalytic activity. researchgate.net Various characterization techniques, such as transmission electron microscopy (TEM) and X-ray photoelectron spectroscopy (XPS), are used to confirm the successful immobilization and to study the properties of the supported nanoparticles. researchgate.netresearchgate.net

Enzyme Immobilization on Thiol-Functionalized Mesoporous Silicas for Biocatalysis

Enzyme immobilization on solid supports is a widely used technique to enhance enzyme stability, facilitate reuse, and simplify downstream processing in biocatalytic applications. dovepress.com Mesoporous silicas, with their high surface area and biocompatibility, are excellent supports for enzyme immobilization. nih.gov

Functionalization of mesoporous silica with this compound provides a reactive surface for the covalent attachment of enzymes. The thiol groups on the silica surface can form disulfide bonds with cysteine residues present in the enzyme's structure, leading to strong and stable immobilization. udsm.ac.tzajol.info This method has been successfully used to immobilize enzymes like trypsin. udsm.ac.tzajol.info

Immobilized enzymes often exhibit improved stability over a wider range of pH and temperature compared to their free counterparts. dovepress.comnih.gov Furthermore, the immobilized enzymes can be easily separated from the reaction mixture and reused for multiple cycles with minimal loss of activity, which is a significant advantage for industrial applications. udsm.ac.tzajol.info For instance, trypsin immobilized on thiol-functionalized mesoporous silica could be reused for up to four cycles without a significant decrease in its hydrolytic activity. udsm.ac.tzajol.info

Integration in Polymer and Composite Systems

Silane (B1218182) coupling agents are instrumental in improving the mechanical properties of filled elastomers and rubbers. This compound, or similar thiol-functionalized silanes, act as a molecular bridge between the inorganic filler (e.g., silica, clay) and the organic polymer matrix. The mechanism involves a dual-reaction process. thenanoholdings.com

First, the triethoxysilyl groups of the silane hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. thenanoholdings.com These silanols then condense with hydroxyl groups present on the surface of the inorganic filler, forming strong, covalent siloxane (Si-O-Si) bonds. thenanoholdings.com This initial reaction effectively modifies the surface of the filler, making it more compatible with the polymer matrix.

Second, the thiol group at the other end of the pentyl chain interacts with the elastomer during the vulcanization process. The thiol can react with the polymer chains, forming sulfur crosslinks. This creates a strong covalent bond between the filler particle and the rubber matrix.

This enhanced interfacial adhesion leads to several improvements in the final product's performance:

Increased Reinforcement: The improved stress transfer from the flexible polymer matrix to the rigid filler particles results in a higher modulus and increased tensile strength.

Improved Abrasion Resistance: The stronger filler-polymer interaction reduces filler particle agglomeration and pull-out, leading to better wear resistance.

Reduced Hysteresis: Lower internal friction due to better filler dispersion results in less heat build-up during dynamic loading, which is crucial for applications like tires.

The following table summarizes the general effects of using thiol-functionalized silanes in rubber compounding:

PropertyEffect of Silane Coupling Agent
Modulus Increased
Tensile Strength Increased
Tear Strength Increased
Abrasion Resistance Improved
Hysteresis (Heat Buildup) Reduced
Filler Dispersion Improved

Natural fibers, such as jute, flax, and sisal, are increasingly used as reinforcement in polymer composites due to their low cost, low density, and biodegradability. researchgate.net However, their inherent hydrophilicity makes them incompatible with hydrophobic polymer matrices, leading to poor interfacial adhesion and moisture absorption issues. researchgate.net this compound can be employed to overcome these limitations.

The triethoxysilyl group of the silane can react with the hydroxyl groups present in the cellulose (B213188) and lignin (B12514952) components of the natural fibers. researchgate.net This surface treatment reduces the hydrophilicity of the fibers, improving their compatibility with the polymer matrix and reducing water uptake by the composite. The thiol group can then react with the polymer matrix, particularly in thermosetting resins or during specific processing conditions, to form covalent bonds that enhance interfacial adhesion.

This improved adhesion leads to:

Enhanced Mechanical Properties: Better stress transfer between the fiber and the matrix results in higher tensile and flexural strength of the composite.

Improved Water Resistance: The hydrophobic silane layer on the fiber surface reduces moisture absorption, which in turn improves the dimensional stability and long-term durability of the composite. researchgate.net

Hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched structure and a large number of terminal functional groups. rsc.org Their unique properties, such as low viscosity and high solubility, make them suitable for a variety of applications. rsc.org The synthesis of hyperbranched polymers can be achieved through the polycondensation of ABx-type monomers, where 'A' and 'B' are different reactive groups. nih.gov

This compound can be conceptualized as an AB3-type monomer, where the thiol group acts as the 'A' functionality and the three ethoxy groups on the silicon atom act as the 'B' functionalities. Under controlled hydrolysis and condensation conditions, the triethoxysilyl groups can react with each other to form a polysiloxane backbone, while the thiol groups remain as terminal functionalities. This allows for the one-pot synthesis of hyperbranched polysiloxanes with a high density of thiol end-groups.

These thiol-functionalized hyperbranched polymers can be further modified through various chemical reactions, such as thiol-ene "click" chemistry, to introduce a wide range of functionalities. rsc.org This versatility allows for the creation of tailored materials for specific applications, including:

Coatings and Adhesives: The high number of functional groups can lead to highly crosslinked and durable networks. rsc.org

Nanomaterial Synthesis: The thiol groups can act as capping agents for the synthesis of metal nanoparticles.

Drug Delivery: The hyperbranched structure can encapsulate drug molecules, and the surface can be functionalized for targeted delivery.

Similarly, this compound can be incorporated into linear or cyclic polysiloxanes to introduce pendant thiol groups. This is typically achieved through co-condensation with other silane monomers, such as tetraethoxysilane (TEOS) or dimethyldiethoxysilane. The resulting functional polysiloxanes can be used as crosslinking agents, surface modifying agents, or as platforms for further chemical modification.

The synthesis of functional polyethoxysiloxanes (funPEOS) often involves a two-step, one-pot process where a hyperbranched PEOS carrier is first synthesized, followed by the grafting of a functional silane "shell". nih.gov

Polymer ArchitectureSynthetic ApproachKey Features of Resulting Polymer
Hyperbranched Polysiloxane Self-condensation of this compoundHigh density of terminal thiol groups, low viscosity, high solubility
Functional Linear Polysiloxane Co-condensation with di-functional silanesPendant thiol groups along a linear backbone
Functional Crosslinked Polysiloxane Co-condensation with tetra-functional silanes (e.g., TEOS)Thiol-functionalized three-dimensional network

Biointerface Engineering and Ligand Presentation on Modified Surfaces for Fundamental Studies

The ability to control the chemical and physical properties of surfaces at the molecular level is crucial for a wide range of biological applications, from biosensors to cell culture substrates. This compound is a valuable tool in biointerface engineering due to its ability to form self-assembled monolayers (SAMs) on various inorganic substrates, such as glass, silicon oxide, and gold.

The triethoxysilyl group provides a robust anchor to the substrate surface, while the terminal thiol group offers a versatile platform for the immobilization of biomolecules. The thiol group can form strong covalent bonds with maleimide-functionalized biomolecules or can be used to directly immobilize gold nanoparticles, which can then be further functionalized. The pentyl chain acts as a spacer, lifting the immobilized biomolecule away from the surface and improving its accessibility and biological activity.

This approach allows researchers to create well-defined surfaces with controlled densities of specific ligands. These engineered surfaces are used in fundamental studies to investigate a variety of biological phenomena, including:

Cell Adhesion and Spreading: By presenting specific cell-adhesive peptides on a surface, researchers can study the molecular mechanisms of cell attachment and signaling.

Protein-Ligand Interactions: Immobilizing a specific protein on the surface allows for the study of its binding affinity and kinetics with various ligands in solution using techniques like surface plasmon resonance (SPR).

Biosensor Development: The specific recognition of a target analyte by a biomolecule immobilized on the surface can be translated into a measurable signal.

The use of this compound and related organosilanes provides a powerful method for creating biologically active surfaces with high specificity and stability, facilitating advancements in our understanding of complex biological systems.

Computational and Theoretical Studies on 5 Triethoxysilyl Pentane 1 Thiol Systems

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are particularly useful for obtaining a detailed understanding of the molecular properties of 5-(triethoxysilyl)pentane-1-thiol.

A typical computational study would begin with geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the pentyl chain, the triethoxysilyl headgroup, and the thiol tailgroup. The rotational barriers around the Si-O and C-S bonds would also be of interest as they influence the conformational flexibility of the molecule.

Once the optimized geometry is obtained, various molecular properties can be calculated. These include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the thiol group (-SH) is expected to be a primary site for reaction with metal surfaces like gold, while the triethoxysilyl group is susceptible to hydrolysis, a prerequisite for its condensation and bonding to hydroxylated surfaces like silica (B1680970).

Illustrative Data from Quantum Chemical Calculations:

PropertyCalculated Value (Illustrative)Description
Total Energy -1234.567 HartreeThe total electronic energy of the optimized molecular structure.
Dipole Moment 2.5 DebyeA measure of the overall polarity of the molecule.
HOMO Energy -6.8 eVEnergy of the highest occupied molecular orbital, indicating the electron-donating ability.
LUMO Energy -0.5 eVEnergy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability.
HOMO-LUMO Gap 6.3 eVAn indicator of chemical reactivity and kinetic stability.

Molecular Dynamics Simulations of Interfacial Interactions and Self-Assembled Monolayer Formation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding the dynamic processes of self-assembled monolayer (SAM) formation on various substrates.

In a typical MD simulation of SAM formation, a large number of this compound molecules are placed in a simulation box with a substrate, such as a gold or silica surface. The interactions between the molecules and the substrate, as well as among the molecules themselves, are described by a force field. The simulation then follows the trajectories of all atoms as the system evolves towards equilibrium.

These simulations can reveal key details about the structure and properties of the resulting SAM. For instance, on a gold surface, the thiol groups would be expected to bind to the surface, leading to the formation of a dense, ordered monolayer. MD simulations can predict the tilt angle of the alkyl chains with respect to the surface normal, the packing density, and the degree of conformational order within the monolayer. The simulations can also shed light on the role of the bulky triethoxysilyl groups in influencing the packing and ordering of the SAM.

On a silica surface, the scenario is different. The triethoxysilyl groups first undergo hydrolysis to form silanetriols, which then condense with the surface hydroxyl groups and with each other to form a polysiloxane network. MD simulations can model these complex hydrolysis and condensation reactions, providing insights into the structure of the resulting silane (B1218182) layer, including the extent of cross-linking and the orientation of the pentane-thiol chains.

Modeling Adsorption Mechanisms and Binding Affinities in Functionalized Materials

Computational modeling can be used to investigate the adsorption of other molecules onto surfaces functionalized with this compound. The thiol groups exposed at the surface of the SAM can act as binding sites for various species, such as metal nanoparticles or organic molecules.

To study these interactions, a model system is constructed, consisting of the functionalized surface and the adsorbate molecule. Quantum mechanical methods can be used to calculate the binding energy between the adsorbate and the thiol group, providing a measure of the strength of the interaction. The geometry of the adsorbed complex can also be determined, revealing the preferred binding mode.

For example, the binding of a gold atom or a small gold cluster to the thiol-terminated surface can be modeled to understand the initial stages of nanoparticle formation. The calculated binding affinity would indicate the stability of the nanoparticle on the functionalized surface. Similarly, the adsorption of organic molecules can be studied to assess the potential of these functionalized materials in sensor applications or as platforms for further chemical reactions.

Illustrative Binding Affinities:

AdsorbateFunctionalized SurfaceCalculated Binding Energy (kJ/mol)
Gold AtomThiol-terminated SAM-120
BenzeneThiol-terminated SAM-15
Water MoleculeHydrolyzed Silane Layer-25

Theoretical Prediction of Electronic Properties in Modified Systems

The electronic properties of a material can be significantly altered by surface modification. Theoretical calculations can predict these changes when a substrate is functionalized with this compound.

For instance, when a SAM of this compound is formed on a metal surface, the interaction between the molecular orbitals of the thiol and the electronic bands of the metal can lead to a shift in the work function of the metal. This change in work function can be predicted using DFT calculations on a slab model of the functionalized surface.

Furthermore, the electronic properties of the SAM itself are of interest. The arrangement of the polar triethoxysilyl groups and the thiol groups can create a surface dipole that influences the electrostatic potential at the surface. The band gap of the SAM can also be calculated, which is important for understanding its potential use in electronic devices.

In systems where the thiol group is used to anchor nanoparticles, quantum chemical calculations can be employed to study the electronic coupling between the nanoparticle and the functionalized surface. This is crucial for applications in nanoelectronics and plasmonics, where the transfer of charge and energy between the different components of the system is important.

Future Research Trajectories and Emerging Paradigms in 5 Triethoxysilyl Pentane 1 Thiol Chemistry

Development of Novel Synthesis Strategies for Precision Functionalization and Complex Architectures

Future synthetic strategies will likely focus on achieving a higher degree of control over the placement and reactivity of functional groups. While current methods for synthesizing organoalkoxysilanes are effective, there is a growing demand for more precise and versatile approaches to create complex, multifunctional molecular architectures.

One promising avenue is the expansion of "click" chemistry principles to the synthesis of novel silane (B1218182) coupling agents. The photoinitiated thiol-ene reaction, for instance, has been demonstrated as a facile and efficient method for preparing a wide range of functionalized trialkoxysilanes with high yields and purity. bohrium.com This approach tolerates a wide variety of functional groups, allowing for the creation of custom-designed silanes. bohrium.com Research in this area could focus on developing new catalysts and reaction conditions to further enhance the scope and efficiency of these reactions. nih.gov For example, studies on the use of different initiators, such as photoinitiators, thermal initiators, and various catalysts like amines and phosphines, are crucial for optimizing the thiol-(meth)acrylate addition reaction. nih.gov

Another area of interest is the development of methods for creating well-defined, complex structures on surfaces. This includes the synthesis of heterobifunctional silanes that can be used to create layered or patterned surfaces with distinct functionalities. The use of para-fluoro-thiol reaction (PFTR) is emerging as a powerful tool for creating precisely structured polymer networks. researchgate.net This regioselective reaction allows for the controlled formation of networks and can be used to anchor polymers to surfaces. researchgate.net

Furthermore, the synthesis of silane-based polymers with unique properties is a growing field. For example, poly(thioether)s containing silicon atoms have been synthesized and shown to exhibit unconventional fluorescence, with potential applications in ion detection and cell imaging. mdpi.com Future work could explore the synthesis of other novel polymer backbones incorporating 5-(triethoxysilyl)pentane-1-thiol to create materials with tailored optical, electronic, or mechanical properties.

Synthesis StrategyKey FeaturesPotential Applications
Thiol-Ene "Click" Chemistry High efficiency, high yield, broad functional group tolerance, mild reaction conditions. bohrium.comFacile synthesis of a diverse library of functional trialkoxysilanes for surface modification. bohrium.com
para-Fluoro-Thiol Reaction (PFTR) Regioselective, allows for precision network synthesis. researchgate.netCreation of well-defined polymer networks and functionalized surfaces. researchgate.net
Successive Thiol-Click Reactions Step-wise synthesis of functionalized polymers. mdpi.comDevelopment of fluorescent polymers for sensing and bioimaging. mdpi.com
Thiol Displacement Reactions Allows for the introduction of a siloxane moiety in the final synthetic step. mdpi.comSynthesis of redox-responsive materials and contrast agents for medical imaging. mdpi.com

Advanced Interfacial Design for Multifunctional Materials and Smart Surfaces

The ability of this compound to form robust self-assembled monolayers (SAMs) on a variety of substrates makes it an ideal candidate for the design of advanced interfaces. Future research will likely focus on creating multifunctional and "smart" surfaces that can respond to external stimuli.

A key area of development is the creation of surfaces with switchable properties. This can be achieved by incorporating stimuli-responsive molecules into the silane layer. For instance, research into interpenetrating polymer networks (IPNs) composed of a liquid crystalline network and a hydrogel network has shown the potential to create materials that change color and topography in response to humidity and pH. tue.nlresearchgate.net By functionalizing the surface with a thiol-silane and then building such IPN structures on top, it may be possible to create smart surfaces with tunable optical and physical properties.

Another exciting direction is the development of surfaces with controlled biological interactions. By co-immobilizing different functional groups alongside the thiol, researchers can create surfaces that promote or resist protein adsorption, guide cell adhesion and growth, or act as biosensors. The use of thiol-terminal silanes in conjunction with heterobifunctional crosslinkers has already been shown to be an effective method for immobilizing a high density of functional antibodies on silica (B1680970) surfaces for biosensing applications. nih.gov Future work could explore the creation of more complex surface patterns to control biological interactions at the nanoscale.

The development of antifouling and self-cleaning surfaces is another important research trajectory. By incorporating specific functional groups, such as zwitterionic moieties, onto the surface via thiol-ene chemistry, it is possible to create coatings that resist biofouling. researchgate.net

Interfacial Design StrategyFunctionalityExample Application
Stimuli-Responsive Polymers Surfaces that change properties (e.g., color, wettability) in response to pH, temperature, or light. tue.nlresearchgate.netSmart windows, reusable sensors, and drug delivery systems. tue.nl
Patterned Self-Assembled Monolayers Spatially controlled surface chemistry to direct cell attachment or create microarrays.Cell culture engineering and high-throughput screening.
Biomolecule Immobilization Covalent attachment of proteins, enzymes, or DNA for specific biological recognition. nih.govBiosensors, diagnostic devices, and biocompatible implants. nih.gov
Antifouling Coatings Surfaces that resist the adsorption of proteins, cells, and microorganisms. researchgate.netMarine coatings, medical devices, and water filtration membranes. researchgate.net

Rational Design of High-Performance Catalytic Systems with Tunable Selectivity and Stability

The thiol group of this compound provides an excellent anchor point for the immobilization of catalytic species onto solid supports. This approach offers several advantages, including catalyst recovery and reuse, improved stability, and the potential for continuous flow reactions. Future research in this area will focus on the rational design of highly efficient and selective catalytic systems.

One key direction is the development of catalysts with precisely controlled active sites. By using the silane to position catalytic metal complexes or nanoparticles on a support, it is possible to create well-defined catalytic centers that can enhance reaction rates and selectivities. The ability to control the local environment around the active site by co-grafting other functional molecules can further tune the catalytic performance.

Another area of exploration is the development of multifunctional catalysts. By immobilizing multiple catalytic species on the same support, it is possible to create systems that can perform cascade reactions, where the product of one reaction becomes the substrate for the next. This can lead to more efficient and sustainable chemical processes.

Furthermore, there is growing interest in developing catalysts that can operate under mild and environmentally friendly conditions. The use of robust supports and stable linkages, such as those provided by thiol-silane chemistry, can help to create catalysts that are active and stable in aqueous media or at ambient temperatures.

Exploration of Self-Healing and Stimuli-Responsive Materials Based on Thiol-Silane Chemistry

The development of materials that can self-heal or respond to external stimuli is a major goal in materials science. Thiol-silane chemistry offers a versatile platform for creating such "smart" materials. The reversible nature of certain chemical bonds involving thiols, such as disulfide bonds and thiourethane linkages, can be exploited to impart self-healing capabilities.

One approach involves the creation of polymer networks crosslinked by dynamic covalent bonds. For example, silicone elastomers containing disulfide bonds have been shown to exhibit self-healing properties upon heating or exposure to UV light. nih.gov The thiol groups can undergo oxidation to form disulfide bonds, and these bonds can be reversibly broken and reformed, allowing the material to repair itself after damage. nih.govrsc.org Similarly, materials incorporating reversible thiourethane bonds have demonstrated self-healing and reprocessability. nih.gov

Future research will focus on developing materials with faster and more efficient self-healing properties, as well as materials that can respond to a wider range of stimuli. For instance, incorporating photo-responsive or pH-responsive groups into the polymer network could allow for healing to be triggered on demand. The development of materials that can respond to multiple stimuli is also a key area of interest. nih.gov

Self-Healing MechanismStimulus for HealingKey Features
Disulfide Exchange Heat, UV light, pH change. nih.govrsc.orgReversible bond formation allows for repeated healing cycles. nih.gov
Thiourethane Exchange Heat. nih.govEnables both self-healing and reprocessability of the material. nih.gov
Thiol-Epoxy Networks Light. researchgate.netPhoto-induced network degradation and formation of soluble species. researchgate.net

Integration with Advanced Manufacturing Techniques and Scalable Nanofabrication Platforms

The integration of this compound chemistry with advanced manufacturing techniques is crucial for translating laboratory-scale discoveries into real-world applications. This includes the development of methods for applying thiol-silane coatings on a large scale and for creating complex three-dimensional structures.

One promising area is the use of techniques like Particle Replication In Nonwetting Templates (PRINT). This "top-down" fabrication method allows for the creation of precisely sized and shaped micro- and nanoparticles with controlled surface chemistry. nih.govresearchgate.net By incorporating this compound into the formulation of these particles, it is possible to create functionalized nanoparticles for a wide range of applications, from drug delivery to advanced materials. The PRINT process is highly scalable and offers a pathway to the large-scale production of these materials. nih.gov

Another important direction is the development of methods for patterning surfaces with thiol-silanes on a large scale. Techniques such as soft lithography and inkjet printing can be adapted to deposit thiol-silane solutions in specific patterns, allowing for the creation of functionalized surfaces with high throughput.

The combination of thiol-silane chemistry with 3D printing is also a promising area of research. By developing inks containing functionalized silanes, it may be possible to create complex 3D structures with tailored surface properties.

Automation and High-Throughput Methodologies in Thiol-Silane Research

To accelerate the discovery and optimization of new materials based on this compound, there is a growing need for automation and high-throughput screening methods. These approaches can significantly increase the speed at which new materials are synthesized and characterized.

For example, automated synthesis platforms can be used to rapidly generate libraries of new thiol-silane derivatives with different functional groups. These libraries can then be screened for desired properties using high-throughput characterization techniques. This approach has been successfully used to identify new polymer compositions for bone adhesives based on thiol-ene click chemistry. nih.gov

The development of high-throughput methods for surface modification and characterization is also crucial. This could involve the use of robotic systems to apply different silane coatings to a large number of substrates, followed by automated analysis of surface properties such as contact angle, surface energy, and protein adsorption.

By combining automation with machine learning algorithms, it may be possible to develop predictive models that can guide the design of new thiol-silane-based materials with desired properties. This data-driven approach has the potential to revolutionize the field of materials discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.